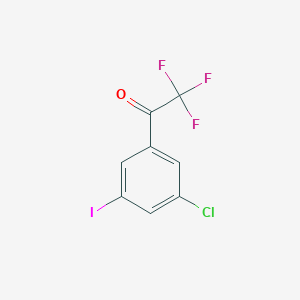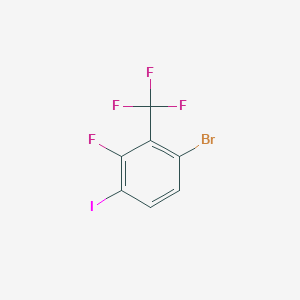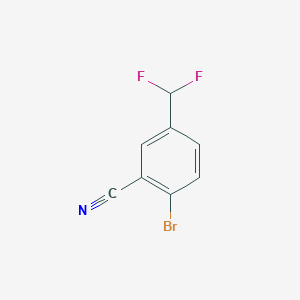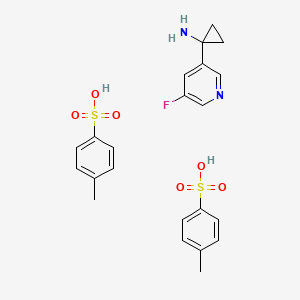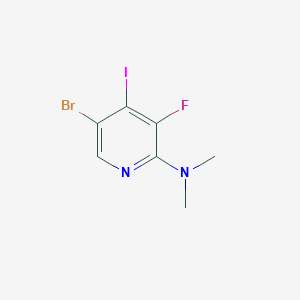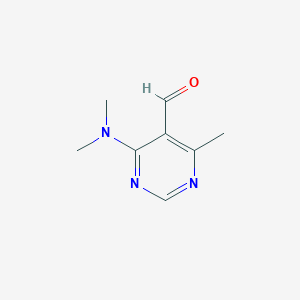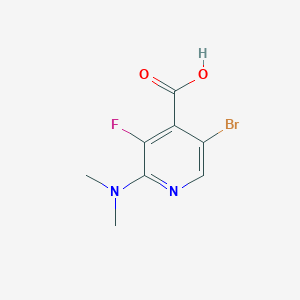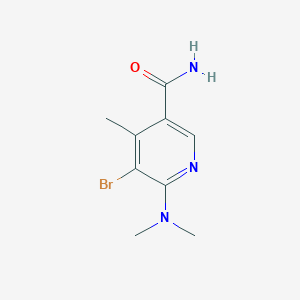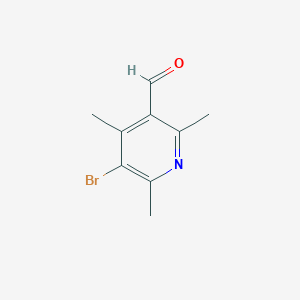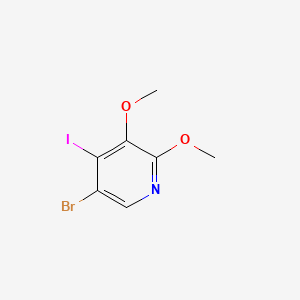
5-Bromo-4-iodo-2,3-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-iodo-2,3-dimethoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 5th and 4th positions, respectively, and two methoxy groups at the 2nd and 3rd positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2,3-dimethoxypyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2,3-dimethoxypyridine. The process begins with the bromination of 2,3-dimethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-4-iodo-2,3-dimethoxypyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, the methoxy groups can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol are typical conditions.
Major Products:
科学研究应用
Chemistry: 5-Bromo-4-iodo-2,3-dimethoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .
Biology and Medicine: This compound is investigated for its potential biological activities. It serves as a precursor in the synthesis of molecules that may exhibit pharmacological properties, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals .
作用机制
The mechanism of action of 5-Bromo-4-iodo-2,3-dimethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact pathways and targets can vary based on the specific derivative and its intended use.
相似化合物的比较
5-Bromo-2-iodopyridine: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
5-Bromo-2-iodopyrimidine: Another related compound with a pyrimidine ring instead of pyridine, used in different synthetic applications.
2-Bromo-3,4-dimethoxypyridine: Similar methoxy substitution but different halogenation pattern, affecting its chemical behavior.
Uniqueness: The presence of both bromine and iodine atoms along with methoxy groups makes 5-Bromo-4-iodo-2,3-dimethoxypyridine unique. This combination allows for versatile reactivity in synthetic chemistry, enabling the formation of diverse compounds through various reactions .
属性
IUPAC Name |
5-bromo-4-iodo-2,3-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFZDWPPGGEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
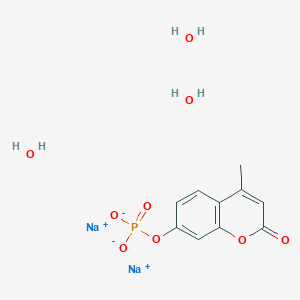
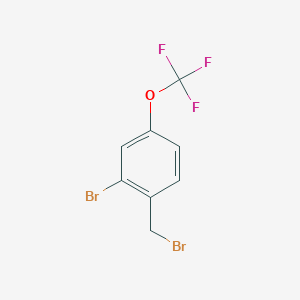
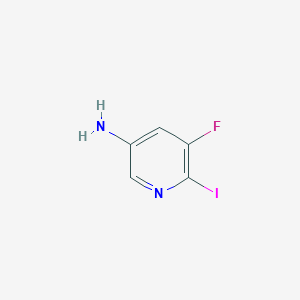

![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)
